3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde
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Overview
Description
3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3BrF4O. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and trifluoromethyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Mode of Action
The mode of action of 3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde is currently unknown . It’s crucial to understand how this compound interacts with its targets and the resulting changes to fully comprehend its therapeutic potential.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-6-(trifluoromethyl)benzaldehyde. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether at room temperature.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzaldehydes with various functional groups replacing the bromine atom.
Reduction: 3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol.
Oxidation: 3-Bromo-2-fluoro-6-(trifluoromethyl)benzoic acid.
Scientific Research Applications
3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is employed in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced coatings.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-(trifluoromethyl)benzaldehyde: Lacks the bromine substituent, resulting in different reactivity and applications.
3-Bromo-2,6-difluorobenzaldehyde: Contains an additional fluorine atom, which may alter its chemical properties and biological activity.
2-Fluoro-6-(trifluoromethyl)benzonitrile: The aldehyde group is replaced by a nitrile group, leading to different chemical behavior and uses.
Uniqueness
3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the benzene ring
Properties
IUPAC Name |
3-bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJSBNXPUWBXDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C=O)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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